molecular formula C11H12O4 B3415386 [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid CAS No. 179178-90-6

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Cat. No.: B3415386
CAS No.: 179178-90-6
M. Wt: 208.21 g/mol
InChI Key: CVSJWBIWUPDLBV-UHFFFAOYSA-N
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Description

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (CAS 113496-14-3) is a phenylacetic acid derivative with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is provided for research purposes to investigate the properties and applications of specialized aromatic acids. Phenylacetic acid scaffolds are of significant scientific interest; for instance, phenylacetic acid (PAA) itself is a known catabolite of phenylalanine and exhibits plant hormone (auxin) activity . Furthermore, various derivatives have been studied for their biological activities. Research on 3-methoxyphenylacetic acid (3-MOPAA), a related compound, has identified it as a phytotoxin produced by the fungus Rhizoctonia solani , causing necrosis in tobacco leaves . Another study on PAA demonstrated its antibacterial mechanism, which involves disrupting cell membrane integrity, inhibiting protein synthesis, and affecting metabolic pathways in Agrobacterium tumefaciens . These findings highlight the potential of phenylacetic acid derivatives as valuable tools for studying plant-pathogen interactions and antimicrobial mechanisms. The structural features of this compound, including the acetic acid and methyl ester moieties on the phenyl ring, make it a versatile building block or intermediate for further chemical synthesis and exploration in various research fields. This product is intended for laboratory research use only and is not classified as a drug, antibiotic, or licensed for any human or veterinary therapeutic use.

Properties

IUPAC Name

2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSJWBIWUPDLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179178-90-6
Record name 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid typically involves the reaction of 3-(2-methoxy-2-oxoethyl)phenylboronic acid with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base, typically potassium carbonate, in a solvent like dioxane and water mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of [3-(2-Carboxy-2-oxoethyl)phenyl]acetic acid.

    Reduction: Formation of [3-(2-Hydroxy-2-oxoethyl)phenyl]acetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the electrophile used.

Scientific Research Applications

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl Esters of Acetic and Benzoic Acids

Phenyl esters, such as p-nitrophenyl acetate and benzoate, are widely studied for their enzymatic acylation kinetics. Key differences include:

  • Reactivity : p-Nitrophenyl acetate exhibits a second-order acylation rate constant of 1,425 M⁻¹s⁻¹ at pH 7.47, significantly higher than p-nitrophenyl benzoate (363 M⁻¹s⁻¹ ) due to the electron-withdrawing nitro group enhancing electrophilicity .
  • p* Values : Substituent effects on phenyl acetate derivatives yield p* values of 1.8–2.05 , indicating greater sensitivity to leaving-group electronic effects compared to benzoate esters (p* ~0.97–1.96) .
  • Solvent Isotope Effects : The kinetic solvent isotope effect (KSIE) for p-nitrophenyl acetate is 1.3 in 5% CH₃CN, suggesting a general base catalysis mechanism involving His57 in α-amylase .

Table 1: Kinetic Parameters of Selected Phenyl Esters

Compound Rate Constant (M⁻¹s⁻¹) p* Value KSIE
p-Nitrophenyl acetate 1,425 2.05 1.3
p-Nitrophenyl benzoate 363 1.96 2.0
p-Cyanophenyl acetate Not reported 1.8 1.7

Heterocyclic Derivatives

3-(2-Methoxy-2-oxoethyl)oxetane-3-carboxylic Acid (2ac)

This compound features an oxetane ring fused to the acetic acid moiety. Compared to the target compound:

  • Reactivity : The oxetane ring introduces steric hindrance, reducing nucleophilic attack rates in ester hydrolysis.
  • Synthetic Utility : Prepared via electrosynthetic hydrocarboxylation of methyl 2-oxetanylideneacetate, highlighting its role in generating strained cyclic systems .
Piperidinyl and Azepinyl Acetamides

Compounds like 2-{2-[2-(2-oxopiperidin-1-yl)acetamido]phenoxy}acetic acid incorporate nitrogenous heterocycles. These derivatives exhibit:

  • Enhanced Bioactivity : The piperidinyl/azepinyl groups improve binding to proteolytic enzymes (e.g., chymotrypsin) via hydrogen bonding .
  • Metabolic Stability : Amide linkages resist esterase-mediated hydrolysis, unlike the target compound’s ester group .

Aromatic Carboxylic Acid Derivatives

4-(2-Methoxy-2-oxoethyl)benzoic Acid

Replacing the phenylacetic acid with a benzoic acid moiety alters:

  • Acidity : Benzoic acid derivatives typically have lower pKa values (~4.2) compared to phenylacetic acids (~4.27), affecting ionization in biological systems .
  • Solubility : The benzoic acid group increases hydrophilicity, enhancing aqueous solubility .
Indomethacin

Indomethacin (1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) shares a phenylacetic acid backbone but includes an indole ring. Key distinctions:

  • Bioactivity : Indomethacin’s anti-inflammatory potency is ~85× phenylbutazone, attributed to the indole-chlorobenzoyl pharmacophore .
  • Metabolism : The indole ring undergoes hepatic oxidation, whereas the target compound’s methoxy group may undergo demethylation .

Methyl Ester Derivatives

Methyl esters, such as methyl [4-(bromomethyl)phenyl]acetate, are critical intermediates. Differences include:

  • Lipophilicity : Esterification increases logP values, improving membrane permeability .
  • Synthetic Flexibility : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Table 2: Physicochemical Comparison

Compound Melting Point (°C) pKa Key Application
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid 91.5–92.0 ~4.27 Synthetic intermediate
4-(2-Methoxy-2-oxoethyl)benzoic acid Not reported ~4.2 Enzyme studies
Indomethacin 155–162 ~4.5 Anti-inflammatory drug

Mechanistic and Functional Insights

  • Enzymatic Interactions : The target compound’s methoxy group may hinder binding in the "tosyl hole" of α-amylase compared to nitro-substituted esters, as seen in p-nitrophenyl acetate .
  • Solvent Effects : Substituting CH₃CN with dioxane reduces the acylation rate of p-nitrophenyl acetate by ~30%, suggesting solvent-dependent active-site interactions .
  • Metabolic Pathways : Esterase-mediated hydrolysis of the methoxy group could generate free carboxylic acids, enhancing renal excretion compared to amide derivatives .

Biological Activity

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is a compound of interest due to its potential biological activities. This article aims to explore its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methoxy and an acetic acid moiety, contributing to its unique biological properties. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows for potential modulation of biochemical pathways, leading to various physiological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .

Antioxidant Activity

Antioxidant properties have been attributed to this compound and its derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of phenylacetic acids, including this compound. The results indicated promising antimicrobial effects with MIC values comparable to established antibiotics .
  • Anticancer Evaluation : In vitro studies on cancer cell lines revealed that the compound could significantly reduce cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Data Tables

Biological Activity Tested Compound MIC (µM) Effect
AntimicrobialThis compound4.69 - 22.9Inhibition of bacterial growth
AnticancerRelated derivativesVariesInduction of apoptosis in cancer cells
AntioxidantRelated derivativesVariesScavenging free radicals

Q & A

Q. What are the established synthetic routes for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, and how can reaction conditions be optimized for yield and purity?

A common approach involves esterification or alkylation of phenylacetic acid derivatives. For example, methyl esterification of the carboxyl group followed by methoxy substitution at the β-position can yield the target compound. Optimization may include:

  • Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) for esterification efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves intermediates.

Q. How are the physicochemical properties (e.g., pKa, solubility) of this compound experimentally determined?

Key properties are measured via:

  • pKa : Potentiometric titration in aqueous/organic solvent mixtures (e.g., 50% methanol) to account for low water solubility .
  • Solubility : Shake-flask method in buffered solutions (pH 1–7.4) with HPLC quantification .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 91.5–92.0°C and decomposition above 220°C .

Q. What spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?

  • NMR : ¹H/¹³C NMR identifies methoxy (δ 3.3–3.5 ppm) and carbonyl (δ 170–175 ppm) groups. Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR resolves this .
  • IR : Confirms ester C=O stretching (1740–1720 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

DFT methods (e.g., B3LYP/6-31G*) calculate:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .
  • HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., ∆E ≈ 5.2 eV suggests moderate reactivity) .
  • Vibrational frequencies : Validate experimental IR data; deviations >5% may indicate solvent effects .

Q. What experimental designs are used to analyze the compound’s role in biological systems (e.g., enzyme inhibition)?

  • In vitro assays : Dose-response curves (0.1–100 µM) with purified enzymes (e.g., cyclooxygenase) quantify IC₅₀ values. Controls include solvent-only and known inhibitors .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) to assess affinity .
  • Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to confirm interaction specificity .

Q. How do researchers address contradictions between computational predictions and experimental data (e.g., binding affinity vs. DFT results)?

  • Error analysis : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess systematic biases .
  • Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations for aqueous systems .
  • Experimental replication : Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
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[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

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